molecular formula C13H10F2O3S B13575551 3,4-Difluorophenyl4-methylbenzene-1-sulfonate

3,4-Difluorophenyl4-methylbenzene-1-sulfonate

Cat. No.: B13575551
M. Wt: 284.28 g/mol
InChI Key: QJZYHHLWQHJQAT-UHFFFAOYSA-N
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Description

3,4-Difluorophenyl4-methylbenzene-1-sulfonate is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a sulfonate group attached to a methylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluorophenyl4-methylbenzene-1-sulfonate typically involves the sulfonation of 3,4-difluorophenyl with 4-methylbenzenesulfonyl chloride The reaction is carried out under controlled conditions to ensure the selective formation of the desired product

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorophenyl4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the sulfonate group acts as a directing group, influencing the position of incoming electrophiles on the aromatic ring.

    Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonate group.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used to facilitate the substitution of the sulfonate group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed to modify the oxidation state of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted phenyl derivatives.

Scientific Research Applications

3,4-Difluorophenyl4-methylbenzene-1-sulfonate has several applications in scientific research:

    Biology: The compound’s derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate, particularly in the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3,4-Difluorophenyl4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: This compound is similar in structure but contains a trifluoromethyl group instead of difluorophenyl. It is used in similar applications, including organic synthesis and pharmaceuticals.

    3,4-Difluorobenzenesulfonyl chloride: This compound shares the difluorophenyl group but lacks the methylbenzene moiety. It is also used in organic synthesis and as an intermediate in chemical production.

Uniqueness

3,4-Difluorophenyl4-methylbenzene-1-sulfonate is unique due to the combination of its difluorophenyl and methylbenzene moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C13H10F2O3S

Molecular Weight

284.28 g/mol

IUPAC Name

(3,4-difluorophenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C13H10F2O3S/c1-9-2-5-11(6-3-9)19(16,17)18-10-4-7-12(14)13(15)8-10/h2-8H,1H3

InChI Key

QJZYHHLWQHJQAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)F)F

Origin of Product

United States

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